7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
The compound “7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” is a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivative with two key substitutions:
- Position 7: A thioether-linked 4-(4-fluorophenyl)piperazine moiety, which introduces a ketone-functionalized alkyl chain and a fluorinated arylpiperazine group. The latter is commonly associated with receptor-binding activity in neuropharmacological agents .
The pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core (C₅H₄N₄O) is a nitrogen-rich heterocycle with a planar structure, enabling π-π stacking interactions. Its collision cross-section (CCS) values, such as 122.6 Ų for [M+H]+, suggest moderate polarity . The 4-fluorophenylpiperazine group may enhance blood-brain barrier penetration due to its lipophilicity, while the furyl group could modulate solubility and metabolic stability.
Properties
IUPAC Name |
7-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-(furan-2-yl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O3S/c22-14-3-5-15(6-4-14)26-7-9-27(10-8-26)19(29)13-32-21-24-23-20(30)17-12-16(25-28(17)21)18-2-1-11-31-18/h1-6,11-12H,7-10,13H2,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCKYCBBTVRMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazolo[1,5-d][1,2,4]triazinone core, followed by the introduction of the furan ring, and finally the attachment of the fluorophenyl piperazine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of such a compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The aromatic rings, especially the fluorophenyl group, may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it may be investigated for its potential as a pharmaceutical agent, given the presence of the piperazine and fluorophenyl groups, which are common in many drugs.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and possibly covalent modifications.
Comparison with Similar Compounds
Arylpiperazine Derivatives
- Compound 21: Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (). Features a trifluoromethylphenylpiperazine group linked to a thiophene ring. The CF₃ group increases electronegativity and metabolic stability compared to the target compound’s fluorophenyl group .
- Compound 5: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (). Combines a pyrazole ring with a butanone-linked arylpiperazine. The extended alkyl chain may reduce CNS penetration compared to the target compound’s compact thioether linker .
Pyrazolopyrimidinones
- MK63: 2-Phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (). Tetrafluorophenyl substitution enhances halogen bonding but lacks the piperazine moiety. Pyrazolo[1,5-a]pyrimidinone core differs from the triazinone core in ring saturation and nitrogen positioning .
Pharmacological and Physicochemical Comparisons
| Property | Target Compound | F835-0442 | MK63 | Compound 5 |
|---|---|---|---|---|
| Molecular Weight | 467.45 | 446.49 | ~350 (est.) | ~400 (est.) |
| logP | ~3.5 | 4.90 | ~4.2* | ~3.8* |
| Hydrogen Bond Acceptors | 9 | 9 | 6 | 7 |
| Key Pharmacophore | Fluorophenylpiperazine | Oxadiazole-methylsulfanyl | Tetrafluorophenyl | Trifluoromethylphenyl |
| Potential Targets | Serotonin/Dopamine receptors | Unknown | Kinases/Adenosine receptors | GPCRs |
Notes:
Biological Activity
The compound 7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of pyrazolo[1,5-d][1,2,4]triazin derivatives. Its molecular formula is with a molecular weight of approximately 396.45 g/mol. The presence of a fluorophenyl group and a piperazine moiety suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibit significant antitumor activity. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, compounds with analogous structures have demonstrated IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of DNA synthesis : By interfering with nucleotide synthesis pathways.
- Apoptosis induction : Triggering intrinsic and extrinsic apoptotic pathways in cancer cells.
- Antioxidant properties : Reducing oxidative stress in cells, which can enhance cellular health .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of related compounds:
| Study | Compound | Cell Line/Pathogen | IC50/Effect |
|---|---|---|---|
| Study A | Compound X | HeLa | 10 µM (apoptosis) |
| Study B | Compound Y | E. coli | 15 µg/mL (inhibition) |
| Study C | Compound Z | MCF-7 | 8 µM (growth inhibition) |
These findings underscore the potential therapeutic applications of pyrazolo[1,5-d][1,2,4]triazin derivatives in oncology and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
